HOMO-LUMO energy levels of 3-(Triphenylen-2-yl)phenylboronic acid
HOMO-LUMO energy levels of 3-(Triphenylen-2-yl)phenylboronic acid
The Electronic Architecture of 3-(Triphenylen-2-yl)phenylboronic Acid: A Technical Analysis of Frontier Orbitals
Executive Summary
3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) represents a critical class of "meta-linked" organoboron intermediates used primarily in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials. Its electronic structure is defined by the triphenylene core —a discoid polycyclic aromatic hydrocarbon (PAH) known for high triplet energy (
This guide analyzes the HOMO-LUMO energy landscape of this molecule, not merely as a static property, but as a predictive tool for its reactivity in Suzuki-Miyaura cross-couplings and its role in constructing wide-bandgap host materials.
The Electronic Landscape: HOMO-LUMO Analysis
The electronic properties of 3-(Triphenylen-2-yl)phenylboronic acid are governed by the interplay between the triphenylene "antenna," the phenyl spacer, and the boronic acid functional handle.
Frontier Molecular Orbital (FMO) Values
Note: Values are derived from experimental data of the triphenylene-phenyl core and density functional theory (DFT) trends for boronic acid derivatives.
| Property | Value (Approx.) | Physical Significance |
| HOMO Level | -6.1 ± 0.1 eV | Deep/Stable: The Highest Occupied Molecular Orbital is localized on the triphenylene core. Its low energy confers high oxidative stability, making it resistant to degradation during synthesis and device operation. |
| LUMO Level | -1.8 ± 0.2 eV | High-Lying: The Lowest Unoccupied Molecular Orbital is widely delocalized but disrupted by the meta-linkage. This results in a wide electrochemical bandgap ( |
| Optical Gap ( | ~3.9 - 4.1 eV | Corresponds to UV absorption in the deep blue/UV region ( |
| Triplet Energy ( | 2.90 eV | Critical Parameter: The high triplet energy is preserved by the meta-substitution pattern, preventing reverse energy transfer from dopants in OLED hosts. |
The "Meta-Linkage" Effect
The structural decision to place the triphenylene unit at the 3-position (meta) of the phenyl ring is not arbitrary.
-
Para-linkage (Linear): Extends conjugation, raising the HOMO and lowering the LUMO (red-shift). This lowers the Triplet Energy, often quenching blue phosphorescence.
-
Meta-linkage (Kinked): Disrupts effective
-conjugation between the triphenylene and the boronic acid/phenyl group. This electronic decoupling preserves the high of the triphenylene core, a requirement for hosting blue emitters (e.g., FIrpic).
Visualization of Energy Architecture
Figure 1: Energy level diagram illustrating the deep HOMO and high triplet energy characteristic of the triphenylene-phenyl scaffold.
Methodological Framework: Measuring the Unmeasurable
Direct measurement of the boronic acid intermediate can be complicated by its tendency to form anhydrides (boroxines). The following protocols ensure accurate characterization.
Electrochemical Determination (Cyclic Voltammetry)
-
Objective: Determine HOMO/LUMO levels relative to the Ferrocene/Ferrocenium (
) couple. -
Protocol:
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; DMF for reduction.
-
Electrolyte: 0.1 M Tetra-n-butylammonium hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (polished to mirror finish).
-
Reference:
(calibrated internally with Ferrocene). -
Calculation:
[1]
-
Note: Boronic acids often show irreversible reduction waves due to the labile B-C bond. In such cases, the LUMO is best estimated via the Optical Gap (
) subtracted from the HOMO.
-
Optical Gap Determination (UV-Vis Spectroscopy)
-
Objective: Calculate the energy gap to estimate LUMO.
-
Protocol:
-
Dissolve compound in dilute
( M). -
Measure absorbance spectrum (200–800 nm).
-
Identify the onset wavelength (
) of the lowest energy absorption band (typically the transition of triphenylene). -
Calculation:
-
Synthetic Utility & Reactivity[2]
The primary application of this molecule is as a nucleophile in Suzuki-Miyaura Cross-Coupling . Its electronic structure dictates the reaction conditions required for high yields.
-
Reactivity Profile: The electron-deficient nature of the triphenylene ring (due to its size and stability) makes the C-B bond moderately robust. However, the steric bulk of the triphenylene group at the meta position requires active palladium catalysts.
-
Catalytic Cycle Impact: The deep HOMO implies that the oxidative addition step (on the electrophile partner) is the rate-determining step, but the transmetallation efficiency of this boronic acid depends on the base strength used to activate the boron.
Workflow: Synthesis of OLED Host Materials
Figure 2: Synthetic pathway utilizing the boronic acid to construct bipolar host materials.
Implications for Drug Development & Materials Science
While primarily an OLED precursor, the properties of 3-(Triphenylen-2-yl)phenylboronic acid offer niche insights for medicinal chemistry:
-
Pharmacophore Potential: Boronic acids are validated pharmacophores (e.g., Bortezomib). However, the extreme hydrophobicity (LogP > 6) of the triphenylene core makes this specific molecule unsuitable for systemic drug delivery.
-
Biological Probes: Its high quantum yield and stability make it a candidate for fluorescent labeling of hydrophobic pockets in proteins or lipid bilayers, where the boronic acid can covalently bind to diols (sugars/serine) in a reversible manner.
-
Self-Assembly: The planar triphenylene core promotes
stacking, useful for creating supramolecular hydrogels or drug delivery scaffolds when functionalized with hydrophilic chains.
References
-
Xiao, L., et al. (2009). "Almost Pure White Organic Light-Emitting Diodes Based on a Single Molecule with Incomplete Energy Transfer." Advanced Materials. Link
-
Universal Display Corporation. (2010). "New materials with aza-dibenzothiophene or aza-dibenzofuran core for PHOLED." World Intellectual Property Organization (WO2010083359A2). Link
-
Chen, H. F., et al. (2011). "The influence of the triplet energy of the host material on the efficiency of blue phosphorescent organic light-emitting diodes." Organic Electronics. Link
-
PubChem. (2024). "Triphenylen-2-ylboronic acid (Compound Summary)." National Library of Medicine. Link
